molecular formula C25H23FN4O4 B11462157 ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11462157
M. Wt: 462.5 g/mol
InChI Key: HTFGQICJAFKAIJ-UHFFFAOYSA-N
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Description

Ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo ring system, introduction of the fluorobenzoyl group, and esterification to form the ethyl carboxylate.

    Formation of the Triazatricyclo Ring System: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the triazatricyclo core.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a nucleophilic substitution reaction, typically using a fluorobenzoyl chloride and a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique electronic properties make it a potential candidate for use in organic electronics or as a component of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared to other similar compounds, such as:

    Ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group, which may affect its reactivity and biological activity.

    Ethyl 7-butyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: This compound has a methylbenzoyl group, which may also affect its properties.

The uniqueness of ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C25H23FN4O4

Molecular Weight

462.5 g/mol

IUPAC Name

ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C25H23FN4O4/c1-3-5-12-30-21-18(24(32)29-13-7-6-11-20(29)27-21)15-19(25(33)34-4-2)22(30)28-23(31)16-9-8-10-17(26)14-16/h6-11,13-15H,3-5,12H2,1-2H3

InChI Key

HTFGQICJAFKAIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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